molecular formula C23H29IN2O B120595 (3-Iodobenzyl)trozamicol CAS No. 148519-95-3

(3-Iodobenzyl)trozamicol

Cat. No. B120595
M. Wt: 476.4 g/mol
InChI Key: UBVKSFDICLMPLH-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Iodobenzyl)trozamicol, also known as IBTM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M2, which plays a crucial role in various physiological processes.

Mechanism Of Action

(3-Iodobenzyl)trozamicol binds to the M2 receptor and blocks the action of acetylcholine, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the M2 receptor, which has various physiological effects depending on the tissue and organ involved.

Biochemical And Physiological Effects

(3-Iodobenzyl)trozamicol has been shown to have various biochemical and physiological effects depending on the tissue and organ involved. In the cardiovascular system, (3-Iodobenzyl)trozamicol has been shown to decrease heart rate and contractility, which are both controlled by the M2 receptor. In the respiratory system, (3-Iodobenzyl)trozamicol has been shown to decrease airway resistance and increase lung compliance, which are both controlled by the M2 receptor. In the gastrointestinal system, (3-Iodobenzyl)trozamicol has been shown to decrease motility, which is also controlled by the M2 receptor. In the central nervous system, (3-Iodobenzyl)trozamicol has been shown to have anxiolytic and antipsychotic effects, which are thought to be mediated by the M2 receptor.

Advantages And Limitations For Lab Experiments

(3-Iodobenzyl)trozamicol has several advantages for lab experiments. It is a potent and selective antagonist of the M2 receptor, which makes it a valuable tool for studying the function of this receptor. It is also relatively easy to synthesize and purify, which makes it accessible to most labs. However, (3-Iodobenzyl)trozamicol also has limitations. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has off-target effects on other receptors, which can complicate data interpretation.

Future Directions

For the use of (3-Iodobenzyl)trozamicol include studying the role of the M2 receptor in other physiological processes and developing new drugs that target this receptor. Overall, (3-Iodobenzyl)trozamicol has the potential to advance our understanding of the M2 receptor and its role in health and disease.

Synthesis Methods

The synthesis of (3-Iodobenzyl)trozamicol involves the reaction of 3-iodobenzylamine with trozamicol. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The product is then purified by column chromatography to obtain pure (3-Iodobenzyl)trozamicol. The overall yield of the synthesis is around 50%.

Scientific Research Applications

(3-Iodobenzyl)trozamicol has been widely used in scientific research to study the role of the M2 receptor in various physiological processes. It has been shown to be a potent and selective antagonist of the M2 receptor, which makes it a valuable tool for studying the function of this receptor. (3-Iodobenzyl)trozamicol has been used to study the role of the M2 receptor in cardiovascular function, respiratory function, and gastrointestinal function. It has also been used to study the role of the M2 receptor in the central nervous system.

properties

CAS RN

148519-95-3

Product Name

(3-Iodobenzyl)trozamicol

Molecular Formula

C23H29IN2O

Molecular Weight

476.4 g/mol

IUPAC Name

(3S,4S)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol

InChI

InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m0/s1

InChI Key

UBVKSFDICLMPLH-GOTSBHOMSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I

SMILES

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I

Other CAS RN

148519-95-3

synonyms

(3-iodobenzyl)trozamicol
(m-iodobenzyl)trozamicol
3-iodobenzyl-4-azavesamicol
4-hydroxy-1-(3-iodobenzyl)-3-(4-phenylpiperidinyl)piperidine
meta-iodobenzyltrozamicol
MIBT-3
trans(+-)-isomer of (3-iodobenzyl)trozamicol
trans-(+)-isomer of (3-iodobenzyl)trozamicol

Origin of Product

United States

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